molecular formula C6H5Cl3N2O2 B2624116 2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride CAS No. 1864073-68-6

2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride

Cat. No.: B2624116
CAS No.: 1864073-68-6
M. Wt: 243.47
InChI Key: SLMKWZDYCGXROL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride typically involves the chlorination of pyridine derivatives followed by amination and carboxylation reactions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4,6-dichloropyridine: Similar in structure but lacks the carboxylic acid group.

    4-Amino-3,6-dichloropyridine-2-carboxylic acid: Similar but differs in the position of the amino group.

    2,6-Dichloropyridine-4-carboxylic acid: Similar but lacks the amino group .

Uniqueness

2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-amino-4,6-dichloropyridine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2.ClH/c7-2-1-3(8)10-5(9)4(2)6(11)12;/h1H,(H2,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMKWZDYCGXROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)N)C(=O)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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